Cas no 19228-91-2 (Tert-Butyl thiophen-3-ylcarbamate)

Tert-Butyl thiophen-3-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl thiophen-3-ylcarbamate
- Carbamic acid,N-3-thienyl-, 1,1-dimethylethyl ester
- Tert-Butyl N-(3-Thienyl)Carbamate
- tert-butyl N-thiophen-3-ylcarbamate
- Thiophen-3-yl-carbamic acid tert-butyl ester
- (t-butyl)thiene-3-ylcarbamate
- N-(tert-butoxycarbonyl)-3-aminothiophene
- N-3-Thienyl-Carbamic Acid 1,1-Dimethylethyl Ester
- N-Boc-3-aminothiophene
- tert-butyl 3-thienylcarbamate
- tert-butyl thiophene-3-ylcarbamate
- 3-(tert-Butoxycarbonylamino)thiophene
- 3-Thiophenecarbamic acid tert-butyl ester
- N-3-Thienylcarbamic acid 1,1-dimethylethyl ester
- 3-Aminothiophene, N-BOC protected
- tert-butyl N-(thiophen-3-yl)carbamate
- (tert-butoxy)-N-(3-thienyl)carboxamide
- Carbamic acid, N-3-thienyl-, 1,1-dimethylethyl ester
- tert-Butyl thien-3-ylcarbamate
- PRWYQCYSADTIBZ-UHFFFAOYSA-N
- SBB092497
- AN
- N-Boc-3-aminothiophene 96%
- EN300-103695
- AK-830/13217049
- SCHEMBL1680647
- 3-thiophenyl-carbamic acid tert-butyl ester
- Carbamic acid, 3-thienyl-, 1,1-dimethylethyl ester
- tert-Butylthiophen-3-ylcarbamate
- TERT-BUTYLN-(3-THIENYL)CARBAMATE
- DS-16540
- tert-Butyl-N-(thiophen-3-yl)carbamate
- N-Boc-3-aminothiophene, 96%
- AKOS006227618
- CS-0130489
- MFCD01928808
- (tert-butoxy)-n-(3-thiophenyl)carboxamide
- WLZ3372
- 19228-91-2
- FT-0695316
- Z1201621502
- DTXSID70353030
- SY030586
- A912609
- W-206417
- DB-015692
- Tert-Butyl thiophen-3-ylcarbamate
-
- MDL: MFCD01928808
- インチ: 1S/C9H13NO2S/c1-9(2,3)12-8(11)10-7-4-5-13-6-7/h4-6H,1-3H3,(H,10,11)
- InChIKey: PRWYQCYSADTIBZ-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=C([H])C(=C1[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 199.06700
- どういたいしつりょう: 199.06669983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.6
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- ゆうかいてん: 135-140 °C
- ふってん: 238.1°C at 760 mmHg
- PSA: 66.57000
- LogP: 3.16810
Tert-Butyl thiophen-3-ylcarbamate セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S24/25
-
危険物標識:
- セキュリティ用語:S24/25
- ちょぞうじょうけん:2-8°C
Tert-Butyl thiophen-3-ylcarbamate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Tert-Butyl thiophen-3-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM119082-10g |
N-Boc-3-aminothiophene |
19228-91-2 | 95% | 10g |
$226 | 2023-02-17 | |
abcr | AB224228-1 g |
tert-Butyl N-(3-thienyl)carbamate; 95% |
19228-91-2 | 1g |
€88.10 | 2023-02-22 | ||
Apollo Scientific | OR22965-1g |
3-Aminothiophene, N-BOC protected |
19228-91-2 | 1g |
£23.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201129-1g |
tert-Butyl N-(3-Thienyl)carbamate |
19228-91-2 | 98% | 1g |
¥98 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201129-5g |
tert-Butyl N-(3-Thienyl)carbamate |
19228-91-2 | 98% | 5g |
¥315 | 2023-04-15 | |
Enamine | EN300-103695-0.05g |
tert-butyl N-(thiophen-3-yl)carbamate |
19228-91-2 | 95.0% | 0.05g |
$19.0 | 2025-02-21 | |
eNovation Chemicals LLC | Y1042229-25g |
Carbamic acid, N-3-thienyl-, 1,1-dimethylethyl ester |
19228-91-2 | 97% | 25g |
$160 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T58710-250mg |
tert-Butyl N-(3-Thienyl)carbamate |
19228-91-2 | 97% | 250mg |
¥27.0 | 2024-07-15 | |
Ambeed | A215822-250mg |
tert-Butyl thiophen-3-ylcarbamate |
19228-91-2 | 97% | 250mg |
$6.0 | 2024-04-22 | |
Ambeed | A215822-25g |
tert-Butyl thiophen-3-ylcarbamate |
19228-91-2 | 97% | 25g |
$206.0 | 2024-04-22 |
Tert-Butyl thiophen-3-ylcarbamate 関連文献
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
Tert-Butyl thiophen-3-ylcarbamateに関する追加情報
Tert-Butyl thiophen-3-ylcarbamate (CAS No. 19228-91-2): A Comprehensive Overview
Tert-Butyl thiophen-3-ylcarbamate (CAS No. 19228-91-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of Tert-Butyl thiophen-3-ylcarbamate.
The molecular formula of Tert-Butyl thiophen-3-ylcarbamate is C10H13NO2S, and it has a molecular weight of 207.28 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). The presence of a tert-butyl group and a thiophene ring in its structure imparts unique chemical and physical properties that make it an attractive candidate for various chemical and biological investigations.
The synthesis of Tert-Butyl thiophen-3-ylcarbamate can be achieved through several well-established routes. One common method involves the reaction of 3-aminothiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically proceeds under mild conditions and yields the desired product in good purity and yield. Another approach involves the coupling of 3-thiophenecarboxylic acid with tert-butylamine using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). These synthetic methods have been extensively studied and optimized to ensure high efficiency and reproducibility.
In terms of biological activity, Tert-Butyl thiophen-3-ylcarbamate has demonstrated significant potential as a pharmacological agent. Recent studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases and pain management. For instance, a study published in the Journal of Medicinal Chemistry reported that Tert-Butyl thiophen-3-ylcarbamate effectively inhibited the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that the compound may have therapeutic applications in conditions such as rheumatoid arthritis and chronic inflammatory disorders.
Furthermore, Tert-Butyl thiophen-3-ylcarbamate has been investigated for its potential as an anticonvulsant agent. Research conducted by a team at the University of California, Los Angeles (UCLA) found that this compound exhibited significant anticonvulsant activity in rodent models of epilepsy. The mechanism underlying this effect is believed to involve modulation of GABAergic neurotransmission, which plays a crucial role in regulating neuronal excitability. These findings open up new avenues for the development of novel anticonvulsant drugs with improved efficacy and safety profiles.
In addition to its pharmacological properties, Tert-Butyl thiophen-3-ylcarbamate has also been explored for its potential use as a building block in organic synthesis. The presence of reactive functional groups such as the carbamate moiety and the thiophene ring makes it an excellent starting material for the synthesis of more complex molecules with diverse biological activities. For example, researchers at the University of Cambridge have utilized Tert-Butyl thiophen-3-ylcarbamate as a key intermediate in the synthesis of novel heterocyclic compounds with potential anticancer activity.
The safety profile of Tert-Butyl thiophen-3-ylcarbamate is another important aspect to consider. Toxicological studies have shown that this compound exhibits low toxicity when administered at therapeutic doses. However, as with any chemical substance, proper handling and storage precautions should be observed to ensure safety. It is recommended to handle Tert-Butyl thiophen-3-ylcarbamate under well-controlled conditions to minimize exposure risks.
In conclusion, Tert-Butyl thiophen-3-ylcarbamate (CAS No. 19228-91-2) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new insights into the properties and potential applications of this compound will emerge, paving the way for innovative therapeutic solutions.
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